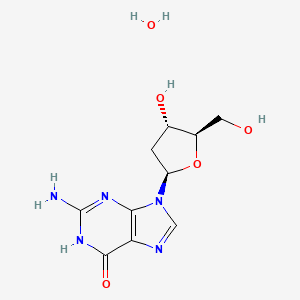

2'-Deoxyguanosine monohydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSCQUCOIRGCEJ-FPKZOZHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036032 | |

| Record name | 2'-Deoxyguanosine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207121-55-9, 312693-72-4 | |

| Record name | 2′-Deoxyguanosine hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207121-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyguanosine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2´-Deoxyguanosine Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 2'-Deoxyguanosine Monohydrate

Introduction

2'-Deoxyguanosine is a fundamental constituent of deoxyribonucleic acid (DNA), belonging to the class of organic compounds known as purine 2'-deoxyribonucleosides.[1] It is composed of the purine base guanine linked to a deoxyribose sugar via a β-N9-glycosidic bond.[2] In its hydrated solid form, 2'-Deoxyguanosine monohydrate (C₁₀H₁₃N₅O₄ · H₂O) is a white to off-white crystalline powder that serves as a critical building block for DNA synthesis in biological systems.[2][3][4] Its structure and metabolism are of paramount importance to researchers in molecular biology, biochemistry, and pharmacology, particularly for the development of antiviral and anticancer therapeutics.[3][5] This guide provides a detailed overview of its chemical structure, the experimental methods used for its characterization and synthesis, and its biological significance.

Chemical and Physical Properties

2'-Deoxyguanosine is the most electron-rich of the four canonical bases, rendering it susceptible to oxidative damage, which is a key area of study in DNA repair and mutagenesis.[6] Its key identifiers and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |

| Synonyms | Guanine-2'-deoxyriboside monohydrate, 2'-dG·H₂O |

| CAS Number | 312693-72-4 (monohydrate); 961-07-9 (anhydrous) |

| Molecular Formula | C₁₀H₁₃N₅O₄ · H₂O |

| Molecular Weight | 285.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Moderately soluble in water; Soluble in 1 M NH₄OH (50 mg/mL), DMSO (10 mg/mL), 0.1 M HCl (10 mg/mL) |

Crystallographic Data

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a | 15.02 Å |

| b | 6.81 Å |

| c | 13.06 Å |

| α | 90° |

| β | 98.17° |

| γ | 90° |

| Cell Volume | 1327.92 ų |

Source:[5]

Note: A complete set of atomic coordinates, and therefore detailed bond lengths and angles, for the monohydrate form is not available in the source data. The data presented confirms the crystal system and unit cell dimensions.

Experimental Protocols

Structure Determination by X-ray Crystallography

The determination of a nucleoside's crystal structure is a multi-step process aimed at producing a high-resolution three-dimensional map of electron density from which atomic positions can be inferred.[11]

Methodology:

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals. For 2'-Deoxyguanosine, this can be achieved by slow evaporation of a saturated solution, for instance, from dimethyl sulfoxide (DMSO) for its solvate form.[10] The crystal must be of sufficient size (typically >0.1 mm) and quality, free from significant defects.[1]

-

Diffraction Data Collection: The crystal is mounted on a goniometer and placed in a finely focused monochromatic X-ray beam, often at a synchrotron source for high intensity.[11] The crystal lattice diffracts the X-rays into a unique pattern of reflections (spots).[1] The angles and intensities of these diffracted beams are meticulously recorded by a detector, such as a CCD or pixel detector.[1]

-

Data Processing: The recorded diffraction images are processed to index the reflections and integrate their intensities. These intensities are then used to calculate the structure factor amplitudes.[11]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or molecular replacement) to generate an initial electron density map.[11] An atomic model is built into this map and then refined against the experimental data to improve its fit, resulting in the final, precise atomic coordinates, bond lengths, and bond angles.[11]

Chemical Synthesis

2'-Deoxyguanosine can be synthesized through various methods. One efficient, modern approach involves the chemical modification of a more commercially available nucleoside, 2'-deoxyadenosine.[12]

Methodology:

-

Protection: The starting material, 2'-deoxyadenosine, is fully protected with benzoyl groups to prevent side reactions at the hydroxyl and amino groups.

-

Nitration: The protected 2'-deoxyadenosine undergoes nitration at the C2 position of the purine ring using an agent like tetrabutylammonium nitrate/trifluoroacetic anhydride.

-

Reduction: The introduced 2-nitro (2-NO₂) group is then reduced to a 2-amino (2-NH₂) group via Ni-catalyzed hydrogenolysis. This converts the adenine base into a diaminopurine base.

-

Deamination: The resulting diaminopurine intermediate is treated with the enzyme adenosine deaminase, which selectively converts the amino group at the 6-position into a hydroxyl group, forming the guanine base.

-

Deprotection: Finally, the benzoyl protecting groups are removed to yield the final product, 2'-deoxyguanosine.[12]

Biological Role and Metabolic Pathway

As a precursor to deoxyguanosine triphosphate (dGTP), 2'-deoxyguanosine is essential for DNA replication and repair.[3] Its metabolic pathway involves sequential phosphorylation by cellular kinases. This process is critical for maintaining the pool of deoxynucleoside triphosphates (dNTPs) required by DNA polymerases.

The guanine base of 2'-deoxyguanosine is particularly prone to oxidative damage, leading to the formation of lesions such as 8-oxo-2'-deoxyguanosine (8-oxo-dG).[6] The presence of 8-oxo-dG is a widely used biomarker for measuring oxidative stress and DNA damage, which, if unrepaired, can lead to mutagenesis and contribute to cancer promotion.

References

- 1. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, purine nucleoside (CAS 961-07-9) | Abcam [abcam.com]

- 4. Crystallography Open Database: Information card for entry 5000020 [crystallography.net]

- 5. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. akonscientific.com [akonscientific.com]

- 8. Crystal structure of the nucleoside 2′-deoxyguanosine dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. medchemexpress.com [medchemexpress.com]

The Advent of a Fundamental Building Block: A Technical History of 2'-Deoxyguanosine

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, characterization, and synthesis of the nucleoside 2'-deoxyguanosine, a cornerstone of molecular biology and a critical component of deoxyribonucleic acid (DNA).

Executive Summary

The identification and characterization of 2'-deoxyguanosine, a purine nucleoside, was a pivotal moment in the nascent field of biochemistry, laying the essential groundwork for understanding the chemical nature of the gene. This technical guide chronicles the historical journey from its initial isolation from thymus nucleic acid to the sophisticated methods of chemical and enzymatic synthesis employed today. We delve into the pioneering experimental protocols that first brought this molecule to light, present its physicochemical properties in a structured format, and illustrate its central role in biological pathways. This document serves as an in-depth resource, providing detailed methodologies and a historical perspective for professionals engaged in nucleic acid research and drug development.

Historical Discovery and Initial Characterization

The story of 2'-deoxyguanosine is inextricably linked to the foundational work on nucleic acids by the Russian-American biochemist Phoebus Levene. In the early 20th century, Levene dedicated his research to dissecting the chemical composition of what was then called "thymus nucleic acid." His meticulous work led to the identification of its core components: adenine, guanine, thymine, cytosine, a phosphate group, and a unique sugar he would later identify as deoxyribose in 1929.[1][2]

The landmark discovery of 2'-deoxyguanosine as a distinct molecular entity was reported by Levene and his colleague E.S. London in a 1929 publication in the Journal of Biological Chemistry.[3] They announced the successful isolation of "guaninedesoxypentoside" from thymus nucleic acid, marking the first time this nucleoside was separated and characterized.[3]

Early Experimental Protocol: Isolation from Thymus Nucleic Acid

Levene and London developed an innovative method utilizing enzymatic digestion to gently break down the nucleic acid without degrading its constituent nucleosides. This was a significant departure from harsh acid hydrolysis methods that often destroyed the sugar moiety.[3]

Experimental Workflow for the Isolation of "Guaninedesoxypentoside" (Levene & London, 1929)

Detailed Methodology:

-

Source Material: Thymus nucleic acid, prepared and purified from calf thymus glands.

-

Enzymatic Hydrolysis: Levene and London utilized the digestive enzymes from a dog with an intestinal fistula. This provided a potent mixture of nucleases that could cleave the phosphodiester bonds of the nucleic acid under physiological conditions.[3] The nucleic acid was subjected to this enzymatic digestion, which broke it down into its constituent deoxynucleosides.

-

Separation of Deoxynucleosides: The resulting hydrolysate was a mixture of the four deoxynucleosides. The separation of these closely related compounds was a significant challenge. Levene employed fractional crystallization techniques, often using reagents like brucine or picric acid, which formed salts with the nucleosides, altering their solubility and allowing for their differential precipitation from solution.

-

Purification and Characterization: The crude crystalline precipitate of "guaninedesoxypentoside" was then recrystallized to achieve purity. Characterization at the time relied on classical chemical methods.

Early Physicochemical Characterization Data

The initial characterization of the isolated 2'-deoxyguanosine relied on methods standard for the era. The data, while less precise than modern measurements, was crucial in establishing it as a unique chemical entity.

| Property | Reported Value (circa 1929-1930s) | Modern Value |

| Melting Point | ~300 °C (with decomposition) | 300 °C (decomposes)[4] |

| Optical Rotation | Specific rotation was measured to establish its chirality. | [α]D ≈ -42° (c=0.2, 1M NaOH)[4] |

| Elemental Analysis | C, H, N, O composition consistent with the proposed formula C₁₀H₁₃N₅O₄. | C₁₀H₁₃N₅O₄ (Molar Mass: 267.24 g/mol ) |

Note: Specific values from Levene's original papers are difficult to pinpoint from available abstracts. The table reflects the types of measurements performed and their general agreement with modern data.

Modern Synthesis of 2'-Deoxyguanosine

While isolation from natural sources was historically important, modern research and pharmaceutical applications demand large quantities of high-purity 2'-deoxyguanosine. This has driven the development of sophisticated chemical and enzymatic synthesis routes.

Chemical Synthesis

Chemical synthesis offers versatility and the ability to produce analogues. A common modern strategy involves the conversion of the more readily available 2'-deoxyadenosine into 2'-deoxyguanosine.

Synthetic Pathway from 2'-Deoxyadenosine to 2'-Deoxyguanosine

Experimental Protocol: Synthesis from 2'-Deoxyadenosine [1][5]

-

Protection: The hydroxyl groups of 2'-deoxyadenosine are protected, for example, with benzoyl groups, to prevent side reactions.

-

Nitration: The protected 2'-deoxyadenosine is nitrated at the C2 position of the purine ring using a nitrating agent like tetrabutylammonium nitrate and trifluoroacetic anhydride.[1]

-

Reduction: The introduced nitro group is then reduced to an amino group via Ni-catalyzed hydrogenolysis, yielding a diaminopurine intermediate.[5]

-

Deamination: Finally, the diaminopurine intermediate is treated with an enzyme, such as adenosine deaminase, which selectively removes the amino group at the 6-position, converting the diaminopurine to guanine and thus forming 2'-deoxyguanosine.[1]

Enzymatic Synthesis

Enzymatic methods are prized for their high specificity and milder reaction conditions. A common strategy employs nucleoside deoxyribosyltransferases.

Experimental Protocol: Enzymatic Synthesis using Nucleoside Deoxyribosyltransferase-II (NdRT-II) [6][7]

-

Enzyme Source: Nucleoside deoxyribosyltransferase-II (NdRT-II) from organisms like Lactobacillus helveticus.

-

Reactants:

-

Transglycosylation Reaction: NdRT-II catalyzes the transfer of the deoxyribose group from thymidine to the acceptor base, forming 2-amino-6-chloropurine-2'-deoxyriboside.

-

Conversion to 2'-Deoxyguanosine: The resulting intermediate is then converted to 2'-deoxyguanosine using a second enzyme, such as bacterial adenosine deaminase, which replaces the chlorine atom with a hydroxyl group.[6][7]

Role in Biological Pathways

2'-Deoxyguanosine, as a nucleoside, is a precursor for the synthesis of 2'-deoxyguanosine triphosphate (dGTP), one of the four essential building blocks for DNA replication and repair. Cells produce dGTP through two main pathways: the de novo pathway and the salvage pathway.

Simplified Overview of Purine Nucleotide Synthesis Pathways

-

De Novo Synthesis: This pathway builds the purine ring from simple precursors like amino acids, ribose-5-phosphate, and CO₂.[8] It is an energy-intensive process that culminates in the synthesis of inosine monophosphate (IMP), which is then converted to guanosine monophosphate (GMP) and subsequently phosphorylated to dGTP.[8]

-

Salvage Pathway: This more energy-efficient pathway recycles purine bases (like guanine) from the breakdown of nucleic acids or from the diet.[9][10] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a key role by attaching guanine to a sugar-phosphate backbone (PRPP) to form GMP.[8]

Modern Analytical Characterization

The definitive identification and quantification of 2'-deoxyguanosine now rely on powerful analytical techniques that provide unambiguous structural information.

| Technique | Application for 2'-Deoxyguanosine Analysis | Key Observables |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of 2'-deoxyguanosine from complex mixtures (e.g., DNA hydrolysates). | A distinct peak with a characteristic retention time under specific column and mobile phase conditions.[11][12] |

| Mass Spectrometry (MS) | Precise mass determination and structural fragmentation analysis, often coupled with HPLC (LC-MS). | A molecular ion peak corresponding to the exact mass of 2'-deoxyguanosine and its characteristic fragmentation pattern.[12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation in solution. | ¹H and ¹³C NMR spectra provide a unique fingerprint of chemical shifts and coupling constants for every proton and carbon atom in the molecule.[13][14] |

Conclusion

From its painstaking initial isolation by Phoebus Levene to its routine synthesis and analysis in modern laboratories, 2'-deoxyguanosine has been central to our understanding of the molecular basis of life. The evolution of experimental techniques, from enzymatic digestion in canine intestinal fistulas to high-resolution mass spectrometry, mirrors the advancement of biochemistry itself. This guide has provided a technical overview of this crucial nucleoside, offering both a historical foundation and a summary of current methodologies relevant to today's researchers. A thorough understanding of the history, synthesis, and properties of 2'-deoxyguanosine remains indispensable for innovation in drug development, molecular diagnostics, and the broader life sciences.

References

- 1. Synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine via C2 nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 错误页 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. microbenotes.com [microbenotes.com]

- 9. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. differencebetween.com [differencebetween.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of the Helix: A Technical Guide to 2'-Deoxyguanosine Monohydrate's Role in DNA Structure

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the fundamental role of 2'-Deoxyguanosine monohydrate in the structural integrity and function of deoxyribonucleic acid (DNA). We will explore its chemical architecture, its critical function in base pairing and stacking, and the experimental methodologies used to elucidate these properties.

The Molecular Architecture of 2'-Deoxyguanosine

2'-Deoxyguanosine is a purine nucleoside, a fundamental building block of DNA.[1] Its structure is composed of two primary components: the purine base, guanine, and a five-carbon sugar, deoxyribose. The guanine base is linked via its N9 nitrogen to the 1' carbon of the deoxyribose sugar.[2] In its solid, crystalline form, it often exists as this compound, incorporating a single water molecule into its structure.[3][4] This nucleoside becomes a nucleotide, 2'-deoxyguanosine monophosphate, upon the addition of a phosphate group to the 5' carbon of the deoxyribose sugar.

The Linchpin of the Double Helix: Watson-Crick Base Pairing

The remarkable stability and specificity of the DNA double helix are primarily dictated by the hydrogen bonding between complementary base pairs. 2'-Deoxyguanosine pairs exclusively with 2'-Deoxycytidine, forming a robust connection via three distinct hydrogen bonds.[5][6] This G-C pairing is significantly stronger than the Adenine-Thymine (A-T) pair, which is connected by only two hydrogen bonds.[6] This increased stability has profound implications for the thermal stability of DNA, with G-C rich regions requiring more energy to denature.[6]

The three hydrogen bonds form between:

-

The oxygen of the keto group at C6 of guanine and the amino group at C4 of cytosine.[6]

-

The hydrogen attached to N1 of guanine and the N3 of cytosine.[6]

-

The amino group at C2 of guanine and the oxygen of the keto group at C2 of cytosine.[6]

Quantitative Geometric and Thermodynamic Data

The precise geometry and thermodynamic stability of the G-C base pair are fundamental to its function. Below are tables summarizing key quantitative parameters derived from theoretical calculations and experimental measurements.

Table 1: G-C Watson-Crick Base Pair Geometry Data derived from BP86/TZ2P calculations.

| Hydrogen Bond | Donor Atom | Acceptor Atom | H-Bond Length (Å) | H-Bond Angle (°) |

| O6(G) ··· H4-N4(C) | N4(C) | O6(G) | 1.84 | 178.7 |

| N1-H1(G) ··· N3(C) | N1(G) | N3(C) | 1.81 | 178.2 |

| N2-H2(G) ··· O2(C) | N2(G) | O2(C) | 1.73 | 179.4 |

| Citation:[7] |

Table 2: Nearest-Neighbor Thermodynamic Parameters for DNA Duplexes (in 1 M NaCl) These values represent the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs Free Energy (ΔG°37) for the formation of a base pair next to a pre-existing pair.

| Sequence (5' to 3') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| AA/TT | -7.6 | -21.3 | -1.0 |

| AT/TA | -7.2 | -20.4 | -0.9 |

| TA/AT | -7.2 | -21.3 | -0.9 |

| CA/GT | -8.5 | -22.7 | -1.5 |

| GT/CA | -8.4 | -22.4 | -1.5 |

| CT/GA | -7.8 | -21.0 | -1.3 |

| GA/CT | -8.2 | -22.2 | -1.3 |

| CG/GC | -10.6 | -27.2 | -2.2 |

| GC/CG | -9.8 | -24.4 | -2.2 |

| GG/CC | -8.0 | -19.9 | -1.8 |

| Citation:[5] |

Contribution to Helical Stability: The Phosphodiester Backbone and Base Stacking

Beyond hydrogen bonding, the stability of the DNA double helix is significantly enhanced by two other factors involving 2'-Deoxyguanosine: its incorporation into the sugar-phosphate backbone and base stacking interactions.

Phosphodiester Backbone: Individual deoxyribonucleotides are polymerized into a strand through the formation of 5'-3' phosphodiester bonds. This covalent linkage occurs when the phosphate group attached to the 5' carbon of one deoxyguanosine nucleotide forms a bond with the hydroxyl group on the 3' carbon of the adjacent nucleotide.[8] This creates the repeating sugar-phosphate backbone that gives the DNA strand its structural framework and directionality.[8]

Base Stacking: The planar, aromatic rings of the guanine bases (along with other bases) stack on top of one another within the core of the double helix. These stacking interactions are a major stabilizing force, driven primarily by van der Waals forces and hydrophobic effects.[5] Guanine, being electron-rich, participates in particularly strong stacking interactions.[9] The energy of these interactions is sequence-dependent and contributes significantly to the overall negative Gibbs free energy of DNA duplex formation.[10]

Experimental Methodologies for Structural Analysis

The structural and thermodynamic properties of 2'-Deoxyguanosine within DNA are determined through a suite of powerful biophysical techniques. Below are detailed protocols for three key methods.

X-Ray Crystallography for DNA Structure Determination

This technique provides high-resolution, three-dimensional structures of molecules by analyzing the diffraction pattern of X-rays passed through a crystal.

Methodology:

-

Sample Preparation & Crystallization:

-

Synthesize and purify the DNA oligonucleotide of interest to >98% purity.

-

Anneal complementary strands to form a duplex by heating to 95°C and slowly cooling to room temperature in a buffer (e.g., 10 mM Sodium Cacodylate, 50 mM NaCl, 10 mM MgCl₂).

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).[11][12] A typical setup involves mixing 1 µL of DNA solution (approx. 1-2 mM) with 1 µL of a reservoir solution from a commercial screen (containing various precipitants like PEG, salts, and buffers).[12]

-

Incubate drops at a constant temperature (e.g., 4°C or 18°C) and monitor for crystal growth over days to weeks.

-

Optimize initial "hits" by systematically varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals (>0.1 mm in all dimensions).[13]

-

-

Data Collection:

-

Cryo-protect the crystal by briefly soaking it in a solution containing the reservoir components plus a cryoprotectant (e.g., 25-30% glycerol) and flash-cooling it in liquid nitrogen.

-

Mount the frozen crystal on a goniometer in an X-ray beamline (typically at a synchrotron source).

-

Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[13]

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

-

Solve the "phase problem" using methods like Molecular Replacement (if a similar structure is known) or experimental phasing (e.g., Multi-wavelength Anomalous Dispersion, MAD).[13]

-

Build an initial atomic model into the resulting electron density map using molecular graphics software.

-

Refine the model against the experimental data using computational software to improve the fit and geometric parameters, resulting in the final high-resolution structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy determines the structure and dynamics of molecules in solution, providing an important complement to the static picture from crystallography.[14]

Methodology:

-

Sample Preparation:

-

Prepare a highly concentrated (0.5 - 1.5 mM) and pure sample of the DNA oligonucleotide in 90% H₂O / 10% D₂O buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). The D₂O provides a lock signal for the spectrometer.

-

Anneal the sample as described for crystallography.

-

Transfer ~500 µL of the sample into a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 600-900 MHz).

-

Acquire a series of two-dimensional (2D) NMR experiments at a constant temperature (e.g., 25°C). Key experiments for DNA include:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 covalent bonds, primarily used for assigning sugar spin systems.[14]

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single sugar spin system.[14]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), which is crucial for sequential assignments and determining the overall 3D structure.[15]

-

-

-

Structure Calculation:

-

Process the NMR spectra using specialized software.

-

Assign all proton resonances by systematically "walking" along the DNA backbone using the unique patterns of connectivity observed in the NOESY spectra.

-

Convert NOESY cross-peak intensities into distance restraints (strong, medium, weak).

-

Use dihedral angle restraints derived from COSY and TOCSY data to define sugar pucker and backbone conformations.

-

Calculate an ensemble of structures that satisfy these experimental restraints using computational algorithms like restrained molecular dynamics and simulated annealing.[16]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding interaction, allowing for the determination of all thermodynamic binding parameters (Kₐ, ΔH, ΔS, and stoichiometry) in a single experiment.

Methodology:

-

Sample Preparation:

-

Prepare the two single-stranded, complementary DNA oligonucleotides in the exact same buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). Buffer mismatch is a major source of error. Dialysis of both strands against the final buffer is highly recommended.[1]

-

Degas the solutions to prevent air bubbles during the experiment.

-

Accurately determine the concentration of both strands using UV-Vis spectroscopy.

-

-

Experimental Setup:

-

Load one DNA strand (the "titrand") into the sample cell of the calorimeter. A typical starting concentration is 5-20 µM.

-

Load the complementary strand (the "titrant") into the injection syringe at a concentration 10-15 times higher than the cell concentration (e.g., 100-200 µM).

-

Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.

-

-

Titration and Data Analysis:

-

Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the titrant from the syringe into the sample cell.[1]

-

The instrument measures the heat change after each injection. The raw data is a series of peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat released/absorbed per injection.

-

Plot the heat per mole of injectant against the molar ratio of the two strands.

-

Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: the association constant (Kₐ), the enthalpy change (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 4. researchgate.net [researchgate.net]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Watson-Crick Base Pairs | ChemTalk [chemistrytalk.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. The deprotonated guanine-cytosine base pair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. portlandpress.com [portlandpress.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 14. news-medical.net [news-medical.net]

- 15. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

An In-depth Technical Guide on the Core Biochemical Pathways Involving 2'-Deoxyguanosine Monohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involving 2'-Deoxyguanosine monohydrate, a crucial nucleoside for DNA synthesis and cellular function.[1][2] The document details the core biochemical routes of its synthesis and degradation, presents quantitative data in structured tables, outlines detailed experimental protocols for key enzymatic assays, and provides visualizations of the metabolic and experimental workflows.

Core Metabolic Pathways

2'-Deoxyguanosine metabolism is primarily governed by three key pathways: the de novo synthesis pathway, the salvage pathway, and the catabolic pathway. These pathways collectively ensure a balanced supply of deoxyguanosine triphosphate (dGTP) for DNA replication and repair while preventing its accumulation to toxic levels.

1.1. De Novo Synthesis of Deoxyguanosine Nucleotides

The de novo synthesis pathway builds purine nucleotides from simple precursor molecules like amino acids, carbon dioxide, and formate.[3][4] The process culminates in the formation of inosine monophosphate (IMP), which serves as a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[5][6] GMP is then phosphorylated to guanosine diphosphate (GDP). The crucial step for deoxyguanosine nucleotide synthesis is the conversion of GDP to deoxyguanosine diphosphate (dGDP) by the enzyme ribonucleotide reductase.[5] Subsequently, dGDP is phosphorylated to dGTP, the active form used in DNA synthesis.[5]

1.2. Salvage Pathway

The salvage pathway recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids.[7][8] This pathway is particularly important in tissues with high energy demands or limited de novo synthesis capacity.[8] 2'-Deoxyguanosine is phosphorylated to 2'-deoxyguanosine monophosphate (dGMP) by deoxyguanosine kinase (dGK).[8] Further phosphorylation by guanylate kinase and nucleoside diphosphate kinase generates dGDP and dGTP, respectively.[5]

1.3. Catabolism of 2'-Deoxyguanosine

Excess 2'-deoxyguanosine is degraded through the catabolic pathway. The key enzyme in this process is purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond of 2'-deoxyguanosine to release guanine and 2-deoxyribose-1-phosphate.[9] Guanine is further metabolized to xanthine and then to uric acid, the final excretory product of purine metabolism in humans. The sugar moiety can be catabolized through various pathways.[10]

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

The precise regulation of 2'-Deoxyguanosine metabolism is reflected in the kinetic properties of the involved enzymes and the intracellular concentrations of the metabolites.

| Enzyme | Substrate(s) | Product(s) | Apparent K_m_ (µM) | Reference |

| Deoxyguanosine Kinase (dGK) | 2'-Deoxyguanosine, ATP | dGMP, ADP | 0.64 (for dGuo) | [11] |

| Purine Nucleoside Phosphorylase (PNP) | 2'-Deoxyguanosine, Inorganic Phosphate | Guanine, 2-Deoxyribose-1-phosphate | Not specified | [12] |

| Ribonucleotide Reductase | GDP, Thioredoxin | dGDP, Oxidized Thioredoxin | Not specified | [5] |

| Metabolite | Cellular Concentration Range (pmol/10^6 cells) | Tissue/Cell Type | Reference |

| 2'-Deoxyguanosine triphosphate (dGTP) | 2 - 20 | HCT116 cells | [13] |

| 2'-Deoxyguanosine | Varies significantly | Various tissues | [14][15] |

| 8-hydroxy-2'-deoxyguanosine (oxidative stress marker) | Varies with oxidative stress levels | Urine, Blood, Tissues | [16][17] |

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is crucial for studying 2'-Deoxyguanosine metabolism.

3.1. Assay for Purine Nucleoside Phosphorylase (PNP) Activity

This protocol describes a common method for determining PNP activity by measuring the formation of uric acid from inosine, a substrate analog of 2'-deoxyguanosine.[18]

-

Principle: PNP catalyzes the phosphorolysis of inosine to hypoxanthine. Hypoxanthine is then oxidized to uric acid by xanthine oxidase, and the increase in absorbance at 293 nm due to uric acid formation is monitored.[18]

-

Reagents:

-

PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Inosine solution

-

Xanthine Oxidase

-

Sample (cell lysate or purified enzyme)

-

-

Procedure:

-

Prepare a reaction mixture containing PNP assay buffer, inosine, and xanthine oxidase.

-

Add the sample to initiate the reaction.

-

Measure the absorbance at 293 nm in a kinetic mode for at least 30 minutes at room temperature.[18]

-

Calculate the PNP activity based on the rate of change in absorbance and the molar extinction coefficient of uric acid.

-

3.2. Quantification of Intracellular Deoxyribonucleoside Triphosphates (dNTPs)

This protocol outlines a widely used enzymatic method for quantifying intracellular dNTP pools.[19][20]

-

Principle: The assay relies on the incorporation of a radiolabeled dNTP into a synthetic DNA template by a DNA polymerase. The amount of incorporated radioactivity is proportional to the concentration of the specific dNTP in the cell extract.[20]

-

Reagents:

-

Procedure:

-

Extract dNTPs from cells using ice-cold methanol.

-

Set up a reaction mixture containing the reaction buffer, template-primer, DNA polymerase, and a limiting amount of the radiolabeled dNTP.

-

Add the cell extract to the reaction mixture.

-

Incubate to allow for DNA synthesis.

-

Stop the reaction and separate the synthesized DNA from unincorporated nucleotides.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the dNTP concentration by comparing the results to a standard curve generated with known dNTP concentrations.

-

Visualizations of Pathways and Workflows

4.1. Biochemical Pathways of 2'-Deoxyguanosine Metabolism

Caption: Overview of 2'-Deoxyguanosine Metabolism.

4.2. Experimental Workflow for PNP Activity Assay

Caption: Workflow for PNP Activity Assay.

4.3. Logical Relationship in Drug Development

Caption: Targeting 2'-Deoxyguanosine Metabolism in Drug Development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. De novo synthesis - Wikipedia [en.wikipedia.org]

- 4. De Novo Biosynthesis of Nucleic Acids [unacademy.com]

- 5. superpathway of guanosine nucleotides de novo biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolism of deoxyguanosine in mitochondria. Characterization of the uptake process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Targeted quantitative metabolomics with a linear mixed-effect model for analysis of urinary nucleosides and deoxynucleosides from bladder cancer patients before and after tumor resection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 8-Hydroxy-2'-Deoxyguanosine | C10H13N5O5 | CID 135440064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. benchchem.com [benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]

The function of 2'-Deoxyguanosine monohydrate in DNA replication and repair mechanisms.

An In-depth Technical Guide to the Function of 2'-Deoxyguanosine Monohydrate in DNA Replication and Repair Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fundamental purine nucleoside, serving as a critical precursor for the synthesis of deoxyguanosine triphosphate (dGTP), one of the four essential building blocks of deoxyribonucleic acid (DNA).[1][2][3][4] Its role extends beyond a simple structural component, deeply influencing the fidelity of DNA replication and the efficacy of DNA repair pathways. This technical guide provides a comprehensive overview of the multifaceted functions of this compound, detailing its conversion to the active triphosphate form, its incorporation into DNA, and its central role in various repair mechanisms. We further explore the implications of its oxidative damage product, 8-oxo-2'-deoxyguanosine, and present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a thorough resource for professionals in molecular biology, genetics, and pharmaceutical development.

The Core Function: A Precursor for DNA Synthesis

This compound is the foundational molecule that, through a series of phosphorylation events, is converted into deoxyguanosine triphosphate (dGTP).[4][5] This process is mediated by cellular kinases. The resulting dGTP is the active form utilized by DNA polymerases and reverse transcriptases for the synthesis of DNA.[2][4][5] As such, 2'-deoxyguanosine is indispensable for life, enabling the replication of the genome required for cell division and the transmission of genetic information.[6]

The pathway begins with the phosphorylation of 2'-deoxyguanosine to 2'-deoxyguanosine 5'-monophosphate (dGMP), a reaction catalyzed by deoxyguanosine kinase. Subsequent phosphorylations by other kinases yield deoxyguanosine diphosphate (dGDP) and finally dGTP.

Caption: Phosphorylation cascade of 2'-Deoxyguanosine to dGTP for DNA synthesis.

Role in DNA Replication

During the S phase of the cell cycle, cellular pools of dNTPs, including dGTP, expand significantly to meet the demands of genome duplication.[7][8] DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of the incoming dGTP, releasing pyrophosphate in an energetically favorable reaction.[2]

The fidelity of DNA replication is critically dependent on maintaining a balanced supply of all four dNTPs. An imbalance, or skewed ratio, of dNTP pools can lead to increased mutation rates as DNA polymerases are more likely to misincorporate nucleotides.[9][10] The dGTP pool is often the smallest and thus can be a limiting factor.[7][11]

Central Role in DNA Repair Mechanisms

DNA is constantly under assault from endogenous and exogenous agents, leading to various forms of damage. 2'-Deoxyguanosine, in its triphosphate form (dGTP), is essential for several DNA repair pathways that restore genomic integrity.

Base Excision Repair (BER) and Nucleotide Excision Repair (NER)

BER and NER are two major pathways for repairing DNA damage. BER primarily handles small, non-helix-distorting base lesions like those arising from oxidation, deamination, and alkylation.[12][] NER, conversely, repairs bulky, helix-distorting lesions.[][14]

In both pathways, after the damaged base or nucleotide is excised by specific enzymes (DNA glycosylases in BER, endonucleases in NER), a gap is left in the DNA strand.[12][] A DNA polymerase then fills this gap by synthesizing a new stretch of DNA, using dGTP and the other dNTPs as substrates. Finally, DNA ligase seals the nick to complete the repair.[]

Caption: Workflow of the Base Excision Repair (BER) pathway for a damaged guanine base.

Oxidative Damage and the "GO" Repair System

Due to its low oxidation potential, guanine is the base most susceptible to damage from reactive oxygen species (ROS).[15] The primary product of this oxidation is 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxo-dG or 8-oxoG), a highly mutagenic lesion.[3][15][16] If left unrepaired, 8-oxo-dG can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations.[15]

Cells have evolved a specialized defense mechanism, often called the "GO" system, to counteract this threat.[17][18] This system operates on two fronts:

-

Sanitizing the Nucleotide Pool: ROS can also oxidize dGTP in the free nucleotide pool to form 8-oxo-dGTP.[17][18] The enzyme MTH1 (MutT homolog 1) hydrolyzes 8-oxo-dGTP back to 8-oxo-dGMP, preventing its incorporation into DNA.[17][19]

-

Repairing DNA: If 8-oxo-dG is formed directly in the DNA or escapes the MTH1 checkpoint and gets incorporated, it is targeted by the BER pathway. The DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase) recognizes and excises the 8-oxo-dG base.[17][19] If replication occurs before OGG1 can act, and an adenine is misincorporated opposite the lesion, the MUTYH (MutY homolog) glycosylase removes the incorrect adenine, initiating another round of BER to ultimately restore the correct base pair.[18][19]

Caption: The "GO" system for preventing and repairing 8-oxoguanine damage.

Quantitative Data Presentation

Table 1: Cellular dNTP Pool Concentrations

The concentration of dNTPs fluctuates significantly with the cell cycle, peaking in S phase to support DNA replication.[8] In non-proliferating cells, dNTP levels are substantially lower.[20]

| Cell State/Type | dATP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | Reference |

| Cycling Mammalian Cells | ~10-66 | ~15-48 | ~5-29 | ~20-131 | [10][20] |

| Non-proliferating (Confluent) Cells | ~1-5 | ~1-4 | ~0.5-2 | ~2-10 | [20] |

| Yeast (S. cerevisiae) WT | 66 | 48 | 29 | 131 | [10] |

Note: Values are approximate and can vary significantly based on the specific cell line, growth conditions, and measurement technique.[8]

Table 2: Kinetic Parameters of Nucleotide Incorporation

The efficiency of DNA polymerases in incorporating correct versus incorrect or damaged nucleotides can be quantified by comparing their kinetic parameters (Vmax/Km).

| DNA Polymerase | Template Base | Incoming Nucleotide | Incorporation Efficiency (Vmax/Km) (min⁻¹ µM⁻¹) | Notes | Reference |

| E. coli Pol I Kf (exo-) | C | dGTP | 1506 | Correct incorporation | [21] |

| E. coli Pol I Kf (exo-) | C | dOTP¹ | 0.28 | Damaged nucleotide, significantly lower efficiency | [21] |

| E. coli Pol I Kf (exo-) | C | dXTP² | 0.10 | Damaged nucleotide, very low efficiency | [21] |

| E. coli Pol I Kf (exo-) | T | dGTP | Low (misincorporation) | Mutagenic incorporation | [21] |

| E. coli Pol I Kf (exo-) | T | dOTP¹ | 1.6-3.9x higher than dGTP | Higher mutagenic potential than dGTP | [21] |

¹dOTP: 2'-deoxyoxanosine 5'-triphosphate, a product of dGTP reaction with nitrous acid.[21] ²dXTP: 2'-deoxyxanthosine 5'-triphosphate, another product of dGTP reaction with nitrous acid.[21]

Experimental Protocols

Protocol: Quantification of Cellular dNTP Pools by LC-MS/MS

This protocol provides a method for the highly sensitive and specific quantification of dNTPs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][22]

1. Sample Preparation (Cell Extraction):

-

Harvest a known number of cells (e.g., 1-5 million) by centrifugation.

-

Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Add 100 µL of an ice-cold 60% methanol solution containing an isotope-labeled internal standard (e.g., ¹³C₁₀-¹⁵N₅ ATP) to the cell pellet.[22]

-

Vortex vigorously for 10-15 seconds to lyse the cells and precipitate proteins.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C.[22]

-

Carefully collect the supernatant containing the nucleotides into a fresh tube.

-

Dry the supernatant completely using a vacuum centrifuge.

-

Resuspend the dried extract in 50 µL of HPLC-grade water containing 10 mM ammonium carbonate immediately before analysis.[22]

2. LC-MS/MS Analysis:

-

LC System: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.[22]

-

Mobile Phase: Employ a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).[22]

-

Mass Spectrometer: Operate in positive ion mode with an electrospray ionization (ESI) source.[22]

-

Detection: Use tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) mode. Define at least two specific precursor-to-product ion transitions for each dNTP and the internal standard to ensure accurate identification and quantification.[22]

3. Data Analysis:

-

Identify each dNTP peak based on its specific retention time and SRM transitions.

-

Quantify the amount of each dNTP by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of dNTPs.

-

Normalize the results to the initial cell count to report as pmol per million cells.

Protocol: DNA Polymerase Fidelity Assay (lacZα Reporter Assay)

This forward mutation assay measures the error rate of a DNA polymerase by its ability to synthesize DNA across a gap in a plasmid containing the lacZα gene. Errors that inactivate the gene result in white bacterial colonies instead of blue ones.[23]

1. Preparation of Gapped Plasmid:

-

Start with a plasmid vector containing the lacZα gene (e.g., M13mp2 or pUC series).

-

Use restriction enzymes to create a single-stranded gap of a defined length within the lacZα coding sequence.

-

Purify the gapped plasmid DNA.

2. Gap-Filling Reaction:

-

Set up a reaction mixture containing:

-

Purified gapped plasmid (template).

-

The DNA polymerase to be tested.

-

A balanced mix of all four dNTPs (dATP, dCTP, dGTP, dTTP) at a known concentration.

-

The appropriate reaction buffer for the polymerase.

-

-

Incubate the reaction at the optimal temperature for the polymerase to allow for the synthesis of the missing strand.[23]

3. Transformation and Colony Scoring:

-

Transform competent E. coli cells (e.g., DH5α or TOP10) with the reaction products.[23]

-

Plate the transformed cells on agar plates containing an appropriate antibiotic, IPTG (an inducer), and X-gal (a chromogenic substrate).[23]

-

Incubate the plates overnight at 37°C.

-

Count the number of blue colonies (correct synthesis) and white colonies (inactivating mutation).

4. Calculation of Mutation Frequency:

-

Mutation Frequency = (Number of White Colonies) / (Total Number of Colonies [Blue + White])

-

This frequency can be used to calculate the error rate of the polymerase per base incorporated.

Implications for Drug Development

The central role of 2'-deoxyguanosine and its metabolic pathways in DNA synthesis and repair makes it a prime target for therapeutic intervention.

-

Antiviral and Anticancer Agents: Many successful drugs are nucleoside analogs that mimic 2'-deoxyguanosine.[1][2] These analogs, once phosphorylated in the cell, can be incorporated into viral or cancer cell DNA, causing chain termination and inhibiting replication. Acyclovir, a widely used antiviral, is a classic example of a guanosine analog.

-

Targeting DNA Repair: Cancer cells often have deficiencies in certain DNA repair pathways, making them reliant on others for survival. Inhibitors of repair enzymes that process guanine lesions, such as OGG1, are being explored as a strategy to induce synthetic lethality in tumors, often in combination with radiation or chemotherapy that increases oxidative DNA damage.[19]

Conclusion

This compound is far more than a passive structural component of DNA. It is a dynamic player at the heart of genome integrity. Its timely conversion to dGTP is essential for the accurate replication of the genome, while its availability is critical for the myriad of DNA repair pathways that safeguard cells from mutagenic lesions. The particular vulnerability of guanine to oxidative damage highlights a critical nexus of metabolism, DNA damage, and repair, presenting both a fundamental challenge to the cell and a strategic opportunity for therapeutic intervention. A thorough understanding of these complex mechanisms is therefore essential for researchers and clinicians working to unravel the complexities of the genome and develop next-generation therapies for human diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. dGTP: Structure, Function & Applications in Biotechnology [baseclick.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, purine nucleoside (CAS 961-07-9) | Abcam [abcam.com]

- 5. 2 -Deoxyguanosine 99-100 312693-72-4 [sigmaaldrich.com]

- 6. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Base excision repair - Wikipedia [en.wikipedia.org]

- 14. Base and Nucleotide Excision Repair Pathways in DNA Plasmids Harboring Oxidatively Generated Guanine Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 18. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of cellular deoxynucleoside triphosphates (dNTPs). [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

Understanding the physical and chemical properties of 2'-Deoxyguanosine monohydrate.

An In-depth Technical Guide to the Physical and Chemical Properties of 2'-Deoxyguanosine Monohydrate

Introduction

2'-Deoxyguanosine is a fundamental purine nucleoside, a critical building block of deoxyribonucleic acid (DNA).[1] It consists of the purine base guanine linked via its N9 nitrogen to the C1 carbon of a deoxyribose sugar.[2][3] In its common commercial and isolated form, it exists as this compound, a white to off-white crystalline solid.[2][4] This molecule plays a central role in cellular replication and repair pathways.[2] Upon sequential phosphorylation by kinases, it forms deoxyguanosine triphosphate (dGTP), a direct precursor utilized by DNA polymerases and reverse transcriptases for DNA synthesis.[3]

Due to its electron-rich nature, 2'-deoxyguanosine is particularly susceptible to oxidative damage, making it and its oxidized derivatives, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), crucial for studying the mechanisms of DNA damage and its links to mutagenesis and cancer.[1][3][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Physical and Chemical Properties

The quantitative properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Citations |

| Appearance | White to off-white crystalline powder/solid | [2][6][7][8] |

| Molecular Formula | C₁₀H₁₃N₅O₄ · H₂O | [9] |

| Molecular Weight | 285.26 g/mol | [5][9] |

| CAS Number | 312693-72-4 | [5][9][10][11] |

| Melting Point | 300 °C | [2][6][7][10][12] |

| Boiling Point | 725.5 °C at 760 mmHg (rough estimate) | [2][6] |

| Density | 1.3382 g/cm³ (rough estimate) | [2][3][7] |

| Optical Activity | [α] = -42° (c=0.2, 1 mol/L NaOH) | [2][6][7] |

| pKa | ~9.20 (Predicted) | [6][7] |

Table 2: Solubility Data

| Solvent | Solubility | Citations |

| Water | Slightly soluble | [3][6] |

| DMSO | 25 - 100 mg/mL (Sonication may be required) | [1][5][11] |

| 1 M NH₄OH | 50 mg/mL | [1][7][8][9] |

| Methanol, Ethanol | Soluble | [3][7] |

Table 3: Spectroscopic Data

| Technique | Parameters | Citations |

| UV Spectroscopy | λmax: 255 nm (at pH 1) | [3][7] |

| ¹H NMR | Spectra available in DMSO-d₆ and D₂O | [2][12][13] |

| ¹³C NMR | Spectra available in CD₃SOCD₃ and D₂O | [2][12] |

| Mass Spectrometry | Electron Ionization spectra available | [2] |

| Infrared (IR) | Spectra available (KBr disc, nujol mull) | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of nucleosides are standardized. Below are outlines of the methodologies typically employed.

1. Determination of Melting Point The melting point is determined using a digital melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded as the melting point. For a pure substance like this compound, a sharp melting point is expected.

2. Solubility Assessment To determine solubility, a known mass of this compound is added incrementally to a fixed volume of the solvent (e.g., DMSO, water) at a specified temperature. The mixture is stirred or sonicated until no more solid dissolves.[1][5] The concentration of the resulting saturated solution is then determined, often by spectrophotometry or by evaporating the solvent and weighing the residue, to quantify the solubility in units like mg/mL or mM.

3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis HPLC is a standard technique for assessing the purity of this compound and for its quantitative analysis.

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase is employed, commonly consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[14]

-

Detection: A UV detector set to the λmax of the compound (around 255-260 nm) is used for detection and quantification.[14]

-

Procedure: A standard solution of known concentration is prepared and injected to obtain a reference peak. The sample is then dissolved in a suitable solvent and injected. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation NMR spectroscopy is essential for confirming the chemical structure of this compound.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O.[2]

-

Analysis: ¹H NMR provides information about the protons in the molecule, including their chemical environment and coupling, confirming the structure of the deoxyribose sugar and guanine base. ¹³C NMR provides information on the carbon skeleton.[2][12] Two-dimensional NMR techniques can be used for more detailed structural assignment.[15]

5. X-ray Crystallography for Crystal Structure Determination Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

-

Crystal Growth: Single crystals are grown by methods such as slow evaporation of a solution (e.g., from DMSO).[16]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed.

-

Structure Solution: The data is used to solve the crystal structure, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The crystal structure of 2'-deoxyguanosine as a disolvate with DMSO has been characterized as having an orthorhombic (P2₁2₁2₁) symmetry.[16]

Signaling Pathways and Experimental Workflows

References

- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 2. Page loading... [guidechem.com]

- 3. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2'-deoxyguanosine [chembk.com]

- 7. 2'-Deoxyguanosine CAS#: 961-07-9 [m.chemicalbook.com]

- 8. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. 2 -Deoxyguanosine powder, BioReagent, cell culture mammalian, 99-100 312693-72-4 [sigmaaldrich.com]

- 10. This compound | Endogenous Metabolite | 312693-72-4 | Invivochem [invivochem.com]

- 11. abmole.com [abmole.com]

- 12. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]

- 15. Magnitudes and orientations of the 15N chemical shift tensor of [1-15N]-2'-deoxyguanosine determined on a polycrystalline sample by two-dimensional solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

The Cornerstone of the Code: A Technical Guide to the Biological Significance of 2'-Deoxyguanosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyguanosine, a fundamental component of deoxyribonucleic acid (DNA), is a purine deoxyribonucleoside formed by the covalent linkage of the purine base guanine to the 2'-deoxyribose sugar. This union is not merely structural; it is a cornerstone of genetic integrity, cellular function, and a key player in various pathological states. The chemical nature of both guanine, with its unique hydrogen bonding capabilities and susceptibility to oxidation, and deoxyribose, which imparts stability and the characteristic double-helical structure to DNA, endows 2'-deoxyguanosine with profound biological significance. This technical guide provides a comprehensive overview of the roles of guanine and deoxyribose in the formation and function of 2'-deoxyguanosine, its biosynthesis, its involvement in DNA repair pathways, and its utility as a biomarker for oxidative stress, particularly in the context of cancer and other degenerative diseases.

The Constituent Moieties: Guanine and Deoxyribose

The unique properties of 2'-deoxyguanosine are a direct consequence of the chemical characteristics of its two fundamental components: the nitrogenous base, guanine, and the pentose sugar, deoxyribose.

Guanine: The Purine Nucleobase

Guanine (C₅H₅N₅O) is a purine derivative, characterized by a fused pyrimidine-imidazole ring system.[1] This structure is rich in nitrogen atoms and has a carbonyl group, which are critical for its biological function. Within the DNA double helix, guanine specifically pairs with the pyrimidine cytosine via three hydrogen bonds, a feature that contributes significantly to the thermal stability of the DNA molecule.[1] Guanine is also the most easily oxidized of the four DNA bases due to its low redox potential, making it a frequent target for reactive oxygen species (ROS).[1]

Deoxyribose: The Sugar of Stability

Deoxyribose (C₅H₁₀O₄) is a five-carbon sugar that forms the backbone of DNA, alternating with phosphate groups.[2] Its defining feature is the absence of a hydroxyl group at the 2' position, which is present in ribose, the sugar component of RNA.[2][3] This seemingly minor structural difference has profound implications for the stability of DNA. The lack of the reactive 2'-hydroxyl group makes DNA less susceptible to hydrolysis, rendering it a more stable molecule for the long-term storage of genetic information.[2][4]

The Formation and Properties of 2'-Deoxyguanosine

The formation of 2'-deoxyguanosine occurs through the creation of a β-N-glycosidic bond between the N9 nitrogen of the guanine purine ring and the C1' carbon of the deoxyribose sugar.[5] This bond formation is a critical step in the biosynthesis of DNA precursors.

Quantitative Physicochemical and Biophysical Data

The precise physicochemical and biophysical properties of 2'-deoxyguanosine are essential for understanding its behavior in biological systems and for its application in research and drug development.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₃N₅O₄ | [6][7] |

| Molar Mass | 267.24 g/mol | |

| Melting Point | 300 °C (decomposes) | [7] |

| Solubility in Water | Slightly soluble | [8] |

| Solubility in 1 M NH₄OH | 50 mg/mL | |

| pKa | 2.37, 9.33 | [9] |

| N-Glycosidic Bond Stability | More stable than deoxyadenosine, but less stable than pyrimidine deoxyribonucleosides in acidic conditions. The N-glycosidic bond of its oxidized form, 8-oxo-dG, is significantly more stable against acid hydrolysis than that of dG. | [10][11] |

| Intracellular dGTP Concentration | ||

| - Normal Human Bone Marrow Cells | 0.4 pmol/10⁶ cells | [12] |

| - PHA-stimulated Lymphocytes | 1.9 pmol/10⁶ cells | [12] |

| - Human Cancer Cell Lines (e.g., KB cells) | Varies, often elevated compared to normal cells. | [4][13] |

Biosynthesis of 2'-Deoxyguanosine Triphosphate (dGTP)

2'-Deoxyguanosine itself is not the direct precursor for DNA synthesis. It must first be phosphorylated to its triphosphate form, dGTP. Cells utilize two main pathways for the synthesis of purine nucleotides: the de novo pathway and the salvage pathway.[3]

De Novo and Salvage Pathways

The de novo pathway synthesizes purines from simple precursors such as amino acids, bicarbonate, and formate.[3] The salvage pathway recycles purine bases and nucleosides from the degradation of nucleic acids.[3][6] Both pathways converge to produce inosine monophosphate (IMP), which is then converted to guanosine monophosphate (GMP) and subsequently phosphorylated to dGTP.

2'-Deoxyguanosine in DNA Damage and Repair

Due to its low oxidation potential, guanine is a primary target of reactive oxygen species (ROS), leading to the formation of various oxidative lesions. The most common and well-studied of these is 7,8-dihydro-8-oxoguanine (8-oxoG), which results in the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) within the DNA strand.

The Base Excision Repair (BER) Pathway

The cell has a dedicated repair mechanism, the Base Excision Repair (BER) pathway, to remove 8-oxoG lesions from DNA and prevent mutations.[1][12] This multi-step enzymatic process is crucial for maintaining genomic integrity.

8-Hydroxy-2'-Deoxyguanosine as a Biomarker

When 8-oxoG is repaired via the BER pathway, the excised 8-OHdG is released into the bloodstream and eventually excreted in the urine. The levels of urinary 8-OHdG are therefore a reliable and non-invasive biomarker of systemic oxidative stress and DNA damage. Elevated levels of 8-OHdG have been associated with an increased risk of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

Workflow for 8-OHdG Biomarker Analysis

The quantification of 8-OHdG as a biomarker typically involves sample collection, preparation, and analysis by a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Chemical Synthesis of 2'-Deoxyguanosine

Several synthetic routes to 2'-deoxyguanosine have been developed. One efficient method involves the conversion of the more readily available 2'-deoxyadenosine.[4]

Representative Protocol Outline:

-

Protection: The hydroxyl groups of 2'-deoxyadenosine are protected, for example, with benzoyl groups.

-

Nitration: The C2 position of the purine ring is nitrated using an agent like tetrabutylammonium nitrate/trifluoroacetic anhydride.

-

Reduction: The nitro group at C2 is reduced to an amino group, for instance, through Ni-catalyzed hydrogenolysis.

-

Deamination: The resulting 2,6-diaminopurine deoxyribonucleoside is selectively deaminated at the 6-position using an enzyme such as adenosine deaminase to yield the 2-amino-6-oxo product, which is protected 2'-deoxyguanosine.

-

Deprotection: The protecting groups on the deoxyribose moiety are removed to yield 2'-deoxyguanosine.

Quantification of Urinary 8-OHdG by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 8-OHdG in urine samples.

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- Centrifuge the samples (e.g., at 1500 x g for 5 minutes) to pellet any particulate matter.

- Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

- Add an internal standard (e.g., ¹⁵N₅-labeled 8-OHdG) to each sample, calibrator, and quality control.

- Precipitate proteins by adding a solution such as acetonitrile containing 0.1% formic acid or trichloroacetic acid.[1]

- Vortex mix for 30 seconds.

- Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

- Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

- Chromatography: Use a reverse-phase or HILIC column to separate 8-OHdG from other urine components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[1]

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

- Use multiple reaction monitoring (MRM) for quantification. For 8-OHdG, a common transition is m/z 284 -> 168.

- Monitor the corresponding transition for the internal standard.

3. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

- Determine the concentration of 8-OHdG in the urine samples from the calibration curve.

- To account for variations in urine dilution, normalize the 8-OHdG concentration to the urinary creatinine concentration, expressing the final result as ng 8-OHdG/mg creatinine or a similar unit.

Coupled Spectrophotometric Assay for Deoxyguanosine Kinase Activity

This assay measures the activity of deoxyguanosine kinase (dGK) by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

dGK + ATP + Deoxyguanosine → dGMP + ADP

-

ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Protocol Outline:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, phosphoenolpyruvate (PEP), NADH, and an excess of the coupling enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Initiation: Start the reaction by adding the enzyme source (e.g., cell lysate or purified dGK) and the substrate, 2'-deoxyguanosine.

-

Measurement: Immediately place the reaction mixture in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculation: The rate of NADH oxidation (the rate of decrease in A₃₄₀) is directly proportional to the rate of ADP production, and thus to the activity of deoxyguanosine kinase. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH.

Conclusion

The formation of 2'-deoxyguanosine from guanine and deoxyribose is a pivotal event in molecular biology, creating a molecule that is fundamental to the structure and function of DNA. The specific chemical properties of both guanine and deoxyribose dictate the stability of the genetic material, the fidelity of its replication, and its susceptibility to damage. The study of 2'-deoxyguanosine, its biosynthetic pathways, and its damaged forms, such as 8-hydroxy-2'-deoxyguanosine, provides profound insights into the mechanisms of mutagenesis, carcinogenesis, and aging. The analytical methods and experimental protocols described herein serve as essential tools for researchers and drug development professionals to further explore the multifaceted biological significance of this critical nucleoside.

References

- 1. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Profiling of ribonucleotides and deoxyribonucleotides pools in response to DNA damage and repair induced by methyl methanesulfonate in cancer and normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxynucleotide-interconverting enzymes and the quantification of deoxynucleoside triphosphates in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS/MS [zenodo.org]

- 8. Deoxyribonucleoside triphosphates in human cells: changes in disease and following exposure to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of deoxyribonucleoside triphosphate pool sizes in ribonucleotide reductase cDNA transfected human KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]